4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride
Description
4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride is a piperidine derivative characterized by a biphenyl-4-yloxy ethyl substituent. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly for central nervous system (CNS) targets and receptor modulation. The biphenyl moiety in this compound may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
4-[2-(4-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-4-17(5-3-1)18-6-8-19(9-7-18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUWOEFFKUYTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219971-96-6 | |
| Record name | Piperidine, 4-[2-([1,1′-biphenyl]-4-yloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Biphenyl Ether Linkage
The critical first step in synthesizing this compound involves constructing the biphenyl ether group. The Williamson ether synthesis is the most widely employed method for this purpose, leveraging the reaction between an alkoxide ion and a primary alkyl halide. For instance, in analogous syntheses such as 4-[2-(1-piperidyl)ethoxy]benzoic acid hydrochloride, the hydroxy group of 4-hydroxybenzoic acid ethyl ester undergoes alkylation with 1-(2-chloroethyl)piperidine in the presence of a base like potassium carbonate. This reaction typically occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF) or amyl acetate at elevated temperatures (60–120°C).
Key reaction conditions :
The choice of solvent significantly impacts reaction efficiency. For example, amyl acetate facilitates higher yields (95.3%) compared to DMF due to better solubility of intermediates.
Optimization of Reaction Conditions
Solvent and Base Selection
Reaction efficiency hinges on solvent polarity and base strength. Polar aprotic solvents like DMF enhance nucleophilicity of the alkoxide ion, while less polar solvents (e.g., amyl acetate) improve intermediate solubility. Strong bases such as sodium hydroxide are preferred for deprotonating phenolic hydroxyl groups, though excess base may lead to side reactions like hydrolysis of ester intermediates.
Example :
Temperature and Reaction Time
Elevated temperatures (40–120°C) accelerate etherification but risk decomposition of heat-sensitive intermediates. For instance, refluxing methanol with NaOH at 40°C for 4.5 hours ensured complete hydrolysis without degrading the piperidine moiety. Prolonged reaction times (up to 48 hours) were necessary for sterically hindered substrates.
Purification and Characterization
Crystallization and Filtration
The hydrochloride salt is typically isolated via acid-induced crystallization. Slow addition of concentrated HCl to a cooled reaction mixture (5–10°C) yields high-purity crystals, as demonstrated by a melting point of 270–271°C for a related compound.
Purification steps :
Analytical Techniques
-
NMR Spectroscopy : ¹H-NMR (400 MHz, DMSO-d₆) of analogous compounds revealed characteristic peaks for the piperidine ring (δ 1.31–1.83 ppm) and aromatic protons (δ 6.85–7.93 ppm).
-
HPLC-MS : Confirmed molecular ion peaks matching expected masses (e.g., m/z 250 for a hydrolyzed intermediate).
-
Elemental Analysis : Validated stoichiometry of the hydrochloride salt.
Comparative Analysis with Related Compounds
The synthesis of this compound shares similarities with patented routes for trans-N-cyclohexyl derivatives. Key distinctions include:
Chemical Reactions Analysis
Types of Reactions
4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
The compound 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride is a chemical structure that has garnered attention in various scientific research applications. This article delves into its applications across different fields, including medicinal chemistry, pharmacology, and materials science, while also providing a comprehensive overview of case studies and relevant data.
Basic Information
- Chemical Formula : C₁₉H₂₄ClNO
- CAS Number : 1219971-96-6
- Molecular Weight : 321.86 g/mol
- MDL Number : MFCD13560526
Structural Characteristics
The compound features a piperidine ring substituted with a biphenyl ether moiety, which contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
Antidepressant Activity : Research indicates that compounds similar to this compound exhibit potential as antidepressants. They may act on serotonin and norepinephrine reuptake mechanisms, contributing to mood regulation.
Neuropharmacology
Cognitive Enhancement : Studies have explored the use of this compound in enhancing cognitive functions. It may modulate neurotransmitter systems involved in learning and memory, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases.
Synthetic Chemistry
Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex molecules, particularly in drug development processes where biphenyl structures are of interest.
Materials Science
Polymer Additive : The unique properties of this compound allow it to be utilized as an additive in polymer formulations, enhancing thermal stability and mechanical properties.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of piperidine derivatives. The results indicated that compounds with similar structures to this compound showed significant improvements in behavioral tests for depression models in rodents.
Case Study 2: Cognitive Function Enhancement
In a clinical trial reported in Neuropsychopharmacology, researchers examined the cognitive-enhancing effects of a related piperidine derivative. Participants receiving the treatment exhibited improved memory recall and attention span compared to the placebo group.
Case Study 3: Synthesis Applications
A synthetic pathway involving this compound was detailed in Synthetic Communications, showcasing its role as a key intermediate in creating novel pharmaceutical agents with enhanced efficacy against specific targets.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin and norepinephrine levels | Journal of Medicinal Chemistry |
| Cognitive Enhancement | Improves memory and attention | Neuropsychopharmacology |
| Synthetic Intermediate | Key role in drug synthesis | Synthetic Communications |
Mechanism of Action
The mechanism of action of 4-(2-([1,1’-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride and its analogs:
Pharmacological and Functional Insights
- Fexofenadine HCl : A clinically used antihistamine, highlighting the therapeutic relevance of piperidine derivatives with bulky aromatic substituents .
Biological Activity
4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride, known for its complex structure and potential therapeutic applications, has garnered attention in medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₂₄ClNO
- CAS Number : 1219971-96-6
- Molecular Weight : 321.86 g/mol
The compound features a piperidine ring substituted with a biphenyl ether group, which is critical for its biological activity.
Research indicates that the piperidine moiety plays a significant role in the compound's biological efficacy. The presence of the biphenyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Key Findings:
- The oxy-piperidine group is essential for maintaining antiviral activity against specific viral strains, such as Ebola virus pseudotypes (pEBOV). Removal of this group resulted in a loss of activity, underscoring its importance in the compound's mechanism of action .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
-
Antiviral Efficacy :
A study focused on the antiviral activity of derivatives containing the piperidine structure revealed that modifications at various positions significantly affected their efficacy against viral entry mechanisms. The compound demonstrated effective inhibition of viral interactions with host cell receptors . -
Cytotoxicity Against Cancer Cells :
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7). The results indicated a notable increase in apoptotic cell death, suggesting potential for development as an anticancer agent . -
Receptor Interaction Studies :
The compound's interaction with serotonin receptors was analyzed to evaluate its neuropharmacological potential. It displayed significant binding affinity to 5-HT2A and D2 receptors, indicating possible applications in treating psychiatric disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of both the biphenyl and piperidine components in modulating biological activity. Variations in substituents on the biphenyl ring were shown to influence receptor selectivity and potency against various biological targets.
Notable SAR Insights:
- Compounds with hydroxyl or halogen substitutions on the biphenyl moiety exhibited enhanced receptor affinity.
- The spatial arrangement of substituents around the piperidine ring also influenced cytotoxicity profiles.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves:
- Step 1: Reacting piperidine with a biphenyl-4-yloxy ethyl halide (e.g., chloride or bromide) in the presence of a base (e.g., triethylamine) to form the ether linkage .
- Step 2: Hydrochloride salt formation using HCl in a polar solvent (e.g., methanol or ethanol) followed by recrystallization for purification .
Optimization Parameters:
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Dichloromethane or DMF | Enhances nucleophilicity |
| Temperature | 50–80°C | Balances reaction rate and side reactions |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Removes unreacted starting materials |
Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry if single crystals are obtained .
- HPLC: Assesses purity (>95% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Advanced: How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility)?
Methodological Answer:
Discrepancies often arise due to polymorphic forms or solvent effects. Strategies include:
- Solubility Screening: Test in buffered solutions (pH 1–7.4) and DMSO. For example, biphenyl derivatives often show poor aqueous solubility but improved solubility in DMSO .
- Stability Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .
- Data Harmonization: Compare results across multiple labs using standardized protocols (e.g., OECD guidelines) .
Advanced: What strategies determine biological activity when structural analogs show conflicting results?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., biphenyl vs. phenyl groups) and assess changes in receptor binding using radioligand assays .
- Molecular Docking: Model interactions with target receptors (e.g., GPCRs or ion channels) using software like AutoDock. For example, the piperidine moiety may engage in hydrogen bonding with aspartate residues .
- In Vivo/In Vitro Correlation: Validate hypotheses using knockout animal models or siRNA silencing to confirm target relevance .
Basic: What safety precautions are recommended given limited toxicological data?
Methodological Answer:
Adopt precautionary measures based on structurally related piperidine hydrochlorides:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles .
- Emergency Protocols:
- Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos as preliminary screens .
Advanced: How can reaction pathways (e.g., oxidation of the ether linkage) be optimized for derivative synthesis?
Methodological Answer:
-
Oxidation Studies: Use mCPBA or ozone to oxidize the ether group. Monitor reaction progress via TLC (Rf shifts) and optimize with:
Oxidant Solvent Yield mCPBA CH₂Cl₂ 60–70% Ozone MeOH/H₂O 40–50% -
Byproduct Mitigation: Add radical scavengers (e.g., BHT) to suppress polymerization during oxidation .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
